

## What is the chemical structure of Acalyphin?

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An In-depth Technical Guide to the Chemical Structure of Acalyphin

## Introduction

**Acalyphin** is a cyanogenic glucoside, a class of natural products found in various plant species. It is most notably isolated from the aerial parts of Acalypha indica, a plant belonging to the Euphorbiaceae family.[1][2] As a cyanogenic glycoside, **acalyphin** plays a role in the plant's defense mechanisms by releasing toxic hydrogen cyanide upon enzymatic hydrolysis.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of **acalyphin**, tailored for researchers, scientists, and professionals in drug development.

## **Chemical Structure and Properties**

**Acalyphin** is classified as a cyanopyridine glycoside.[3][4] Structurally, it is a member of the tetrahydropyridine class, featuring a 2,3-dihydroxy-4-methoxy-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carbonitrile core.[4][5] A beta-D-glucosyl residue is attached at the C-3 position through a glycosidic bond.[4][5]

## **Chemical Identifiers**



Identifier	Value
IUPAC Name	(2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3- carbonitrile[2][5]
CAS Number	81861-72-5[1][2][6]
Molecular Formula	C14H20N2O9[1][2][6]
SMILES	N#C[C@]1(C(OC)=CC(N([C@H]1O)C)=O)O[C @@H]2OINVALID-LINKO)O">C@@HCO[1]
InChI Key	QZRKNNXRNBTODR-JKTRLFLGSA-N[2]

**Physicochemical Properties** 

Property	Value	
Molecular Weight	360.32 g/mol [1][2][6]	
Exact Mass	360.1169[2][6]	
Appearance	White powder[7]	
Solubility	Soluble in DMSO[2]	
Storage	Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) [2][6]	
Elemental Analysis	C: 46.67%; H: 5.60%; N: 7.77%; O: 39.96%[6]	

# **Spectroscopic Data**

The structural elucidation of **acalyphin** has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the reported NMR data for **acalyphin** isolated from Acalypha fruticosa.[7]

## <sup>1</sup>H-NMR Data (in MeOD)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	5.41	S	-
H-6	5.30	S	-
N-CH <sub>3</sub>	3.02	S	-
O-CH₃	3.85	S	-
H-1'	4.75	d	7.5
H-2' to H-6'	3.20 - 3.80	m	-

<sup>13</sup>C-NMR Data (in MeOD)

Carbon	Chemical Shift (δ, ppm)
C-6	164.5
C-4	159.2
-CN	115.2
C-1'	103.1
C-5	96.9
C-2	84.5
C-3	78.6
C-5'	78.3
C-3'	77.7
C-2'	74.4
C-4'	71.1
C-6'	62.5
O-CH₃	56.8
N-CH₃	32.9



## **Mass Spectrometry Data**

Mass spectrometry confirms the molecular weight of **acalyphin**. The molecular ion peak was observed at m/z 360.3 [M]<sup>+</sup>, with a negative mode peak at m/z 359.2 [M-H]<sup>-</sup>.[7]

# Experimental Protocols Isolation and Purification of Acalyphin

The isolation of **acalyphin** from plant material, typically the aerial parts of Acalypha species, involves solvent extraction followed by chromatographic purification.[8][9]

Objective: To isolate pure **acalyphin** from dried plant material.

#### Materials:

- Coarsely powdered, dried aerial parts of Acalypha indica.
- 90% Ethanol.
- Silica gel (200-300 mesh) for column chromatography.
- Solvents for chromatography: Chloroform (CHCl<sub>3</sub>), Methanol (CH<sub>3</sub>OH).
- Thin-Layer Chromatography (TLC) plates.
- Dragendorff's reagent for visualization.

#### Procedure:

- Extraction: The powdered plant material is extracted exhaustively with 90% ethanol using a Soxhlet apparatus.[8] The resulting ethanolic extract is then concentrated under vacuum to yield a crude mass.
- Fractionation (Column Chromatography):
  - The crude extract is adsorbed onto silica gel.
  - A silica gel column (200-300 mesh) is prepared.



- The adsorbed extract is loaded onto the column.[9]
- The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃:CH₃OH mixtures from 90:10 to 50:50, and finally pure CH₃OH).[9]
- Monitoring: Fractions are collected and monitored by TLC. The spots corresponding to **acalyphin** can be visualized using Dragendorff's reagent, which gives a positive reaction (an orange or reddish-brown spot).[7][9]
- Purification: Fractions containing the compound of interest are pooled and concentrated. If
  necessary, further purification is performed using repeated column chromatography or other
  techniques like Flash Column Chromatography (FCC) until a pure compound is obtained.[9]
  The final product is typically a white powder.[7]

### Structural Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic methods.[9][10]

Objective: To confirm the chemical structure of the isolated **acalyphin**.

#### Procedure:

- Mass Spectrometry (MS): The molecular weight and formula are determined using highresolution mass spectrometry (HRMS), such as ESI-MS (Electrospray Ionization Mass Spectrometry).[9][11]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as hydroxyl (-OH), nitrile (-C≡N), and carbonyl (C=O) groups.[9][10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H-NMR: Provides information on the number and types of protons and their neighboring environments.
  - ¹³C-NMR & DEPT: Identifies the number and types of carbon atoms (CH₃, CH₂, CH, quaternary C).[9]

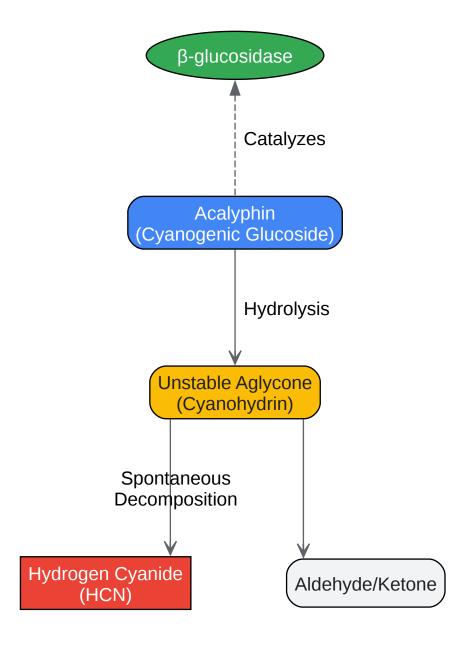


2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the
connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton
couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with
their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows
correlations between protons and carbons over two to three bonds, which is essential for
assembling the complete molecular skeleton.[9][10]

# Diagrams and Workflows Bioactivation Pathway of Acalyphin

**Acalyphin** is a cyanogenic glucoside, meaning it can release hydrogen cyanide (HCN) through enzymatic hydrolysis. This process is a key aspect of its biological role as a defense compound in plants.





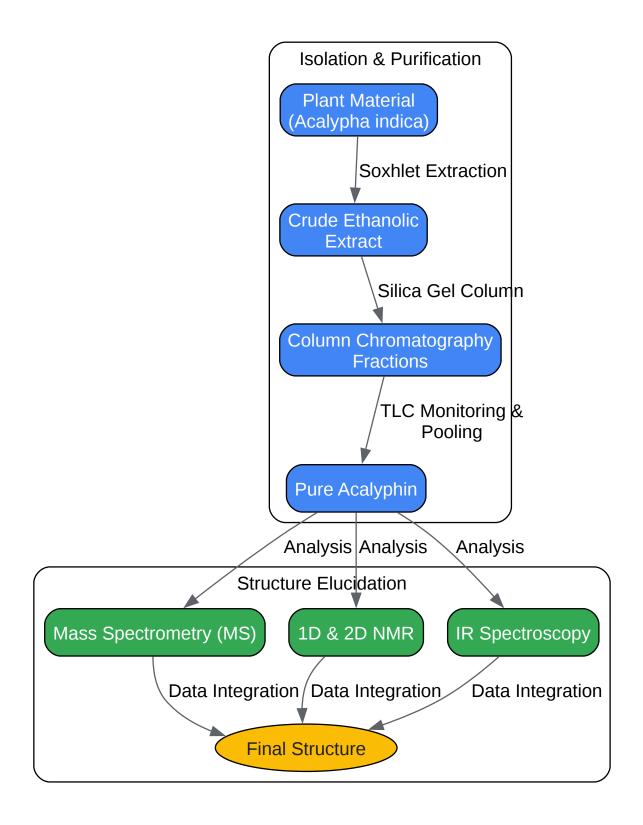
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Caption: Bioactivation pathway of **acalyphin** via enzymatic hydrolysis.

# **Experimental Workflow for Isolation and Characterization**

The following diagram outlines the standard experimental procedure for isolating **acalyphin** from a plant source and elucidating its chemical structure.





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Caption: Workflow for **Acalyphin** isolation and structure elucidation.



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